Methyl 2,4-dioxohexanoate

Physical Chemistry Process Chemistry Purification Development

Methyl 2,4-dioxohexanoate (CAS 20577-62-2) is a β-ketoester belonging to the 2,4-dioxoalkanoate class, characterized by a C7 backbone with ketone functionalities at the 2- and 4-positions and a terminal methyl ester. This structural motif confers dual electrophilic sites and enolizable α-carbons, enabling participation in condensation, cycloaddition, and nucleophilic addition reactions.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 20577-62-2
Cat. No. B3049425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dioxohexanoate
CAS20577-62-2
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)C(=O)OC
InChIInChI=1S/C7H10O4/c1-3-5(8)4-6(9)7(10)11-2/h3-4H2,1-2H3
InChIKeyMABBKNIOXJLSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-dioxohexanoate (CAS 20577-62-2) Technical Baseline for Procurement and Scientific Selection


Methyl 2,4-dioxohexanoate (CAS 20577-62-2) is a β-ketoester belonging to the 2,4-dioxoalkanoate class, characterized by a C7 backbone with ketone functionalities at the 2- and 4-positions and a terminal methyl ester [1]. This structural motif confers dual electrophilic sites and enolizable α-carbons, enabling participation in condensation, cycloaddition, and nucleophilic addition reactions [2]. The compound exhibits a density of 1.115 g/cm³ and a boiling point of 214.7°C at 760 mmHg [3].

Why Methyl 2,4-dioxohexanoate (CAS 20577-62-2) Cannot Be Interchanged with Other 2,4-Dioxoalkanoates


Despite apparent structural homology among 2,4-dioxoalkanoates, substitution with alternative esters or acid forms introduces quantifiable differences in physicochemical behavior, reactivity profiles, and documented application utility that preclude simple interchange. The methyl ester (C7) differs from the ethyl ester (C8) in molecular weight (158.15 vs 172.18 g/mol), boiling point (214.7°C vs 233.8°C at 760 mmHg), and patent literature prevalence . These differences manifest in reaction-specific outcomes, as documented in comparative photocycloaddition studies where methyl and pentyl (C5) 2,4-dioxoalkanoates generate distinct by-product profiles under identical irradiation conditions [1]. The free acid form (2,4-dioxohexanoic acid, CAS 4383-93-1) exhibits different solubility, hydrogen-bonding capacity, and decarboxylation susceptibility that fundamentally alter reaction pathways compared to the ester-protected methyl derivative [2].

Quantitative Differentiation Evidence for Methyl 2,4-dioxohexanoate (CAS 20577-62-2) Versus Comparator Compounds


Boiling Point and Molecular Weight Differentiation: Methyl 2,4-dioxohexanoate vs Ethyl 2,4-dioxohexanoate

Methyl 2,4-dioxohexanoate exhibits a substantially lower boiling point than its ethyl ester analog, a critical parameter for distillation-based purification and reaction solvent selection. The methyl ester (C7) has a boiling point of 214.7°C at 760 mmHg and a molecular weight of 158.15 g/mol, compared to 233.8°C at 760 mmHg and 172.18 g/mol for the ethyl ester (C8) [1]. This 19.1°C boiling point difference reflects the reduced van der Waals interactions in the smaller methyl ester and enables lower-temperature purification protocols. The ethyl ester demonstrates 376 patent citations versus limited primary literature for the methyl ester [2], indicating that while the ethyl ester has broader documented industrial utility, the methyl ester may offer advantages in applications requiring lower boiling point or reduced molecular weight for volatility-dependent processes.

Physical Chemistry Process Chemistry Purification Development

Enzymatic Substrate Recognition: Methyl 2,4-dioxohexanoate as Acylpyruvate Hydrolase Substrate

Methyl 2,4-dioxohexanoate serves as a recognized substrate for acylpyruvate hydrolase (EC 3.7.1.5), an enzyme that acts on a homologous series of 2,4-dioxoalkanoates including formylpyruvate (C3), 2,4-dioxopentanoate (C5), 2,4-dioxohexanoate (C6), and 2,4-dioxoheptanoate (C7) [1]. The enzyme accepts the 2,4-dioxohexanoate backbone regardless of esterification state, with the free acid form (2,4-dioxohexanoic acid) being the documented physiological substrate. No quantitative kinetic parameters (Km, kcat, Vmax) were identified for direct methyl ester versus free acid or versus other chain-length homologs in the available literature, limiting the strength of this differentiation dimension.

Enzymology Biocatalysis Metabolic Engineering

Photocycloaddition By-Product Profile: Methyl 2,4-dioxohexanoate vs Methyl 2,4-dioxopentanoate

Under identical photocycloaddition conditions with myrcene, methyl 2,4-dioxohexanoate (C7) and methyl 2,4-dioxopentanoate (C5) generate distinct by-product profiles via a 1,5-hydrogen shift mechanism from the intermediate (2+2)π adducts [1]. The study elucidated the structures of by-products formed specifically from each 2,4-dioxoalkanoate, confirming that chain length (C5 vs C7) influences the stereochemical and regiochemical outcome of the photocycloaddition. While absolute yields and product ratios were not tabulated in the abstracted content, the structural elucidation of different by-products confirms that the C7 methyl ester and C5 methyl ester are not functionally interchangeable in this synthetic transformation.

Synthetic Photochemistry Cycloaddition Diterpenoid Synthesis

Ester vs Free Acid Reactivity: Protection from Decarboxylation in Methyl 2,4-dioxohexanoate

As a β-ketoester, methyl 2,4-dioxohexanoate retains the ester protecting group at the C1 carboxyl position, preventing the facile thermal decarboxylation that occurs in β-keto carboxylic acids such as 2,4-dioxohexanoic acid (CAS 4383-93-1). β-Keto carboxylic acids undergo decarboxylation readily upon heating due to the cyclic six-membered transition state accessible via the free carboxyl group [1]. The methyl ester lacks the acidic proton and cannot form this transition state, remaining stable under thermal conditions that would degrade the free acid. While no quantitative stability comparison under identical conditions was located, this is a well-established class-level property of β-ketoesters versus β-keto acids that directly informs procurement decisions when thermal processing is anticipated.

Organic Synthesis β-Ketoester Chemistry Reaction Selectivity

Evidence-Backed Application Scenarios for Methyl 2,4-dioxohexanoate (CAS 20577-62-2) in Research and Industrial Settings


Synthetic Intermediate for Diterpenoid Natural Products via Photocycloaddition

Methyl 2,4-dioxohexanoate participates in photocycloaddition with myrcene to generate cycloadducts that serve as versatile intermediates for diterpenoid synthesis [1]. The C7 backbone of this methyl ester is specifically required for accessing the correct carbon framework; substitution with the C5 analog (methyl 2,4-dioxopentanoate) yields different by-product structures under identical irradiation conditions, confirming that chain length governs the stereochemical and regiochemical outcome of this transformation. This application is directly supported by primary literature and is not interchangeable with other chain-length 2,4-dioxoalkanoates.

Heterocycle Synthesis via 2,4-Dioxoester Condensation Reactions

2,4-Dioxoesters, including methyl 2,4-dioxohexanoate, function as versatile building blocks for synthesizing biologically significant heterocycles, including 3,5-difunctionalized pyrazoles and isoxazoles in high yields [2]. The dual electrophilic sites and enolizable α-carbons enable regioselective condensations with hydrazines and other nitrogen nucleophiles. The methyl ester's lower boiling point (214.7°C vs 233.8°C for the ethyl ester) facilitates purification of heterocyclic products by distillation when volatile by-products are present, while its protection from decarboxylation ensures stability during the condensation step [3].

Biocatalytic Transformation Using Acylpyruvate Hydrolase

Methyl 2,4-dioxohexanoate is a recognized substrate for acylpyruvate hydrolase (EC 3.7.1.5), which acts on 2,4-dioxoalkanoates of varying chain lengths [4]. This enzymatic recognition supports its use in biocatalytic cascades, dynamic kinetic resolutions, or metabolic engineering applications where enzymatic cleavage of the 2,4-dioxohexanoate scaffold is desired. For applications requiring enzymatic processing, the methyl ester may serve as a protected prodrug or synthetic intermediate that releases the active 2,4-dioxohexanoic acid upon esterase-mediated hydrolysis.

Low-Temperature Purification Protocols for Thermally Sensitive Downstream Products

With a boiling point of 214.7°C at 760 mmHg—approximately 19°C lower than the ethyl ester analog—methyl 2,4-dioxohexanoate enables distillation-based purification at reduced temperatures [5]. This physical property difference matters in process chemistry scenarios where the target product or co-eluting impurities are thermally sensitive. Procurement of the methyl ester rather than the ethyl ester may be dictated by thermal stability constraints of the specific synthetic sequence, with the quantifiable boiling point difference serving as the objective selection criterion.

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